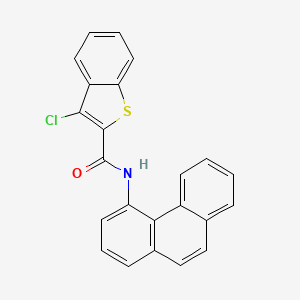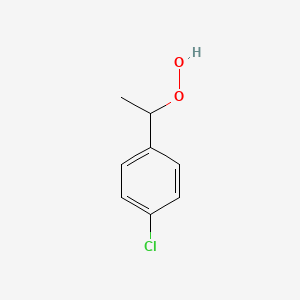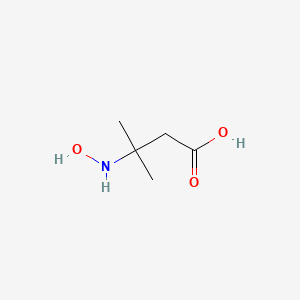
3-(Hydroxyamino)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyamino)-3-methylbutanoic acid is an organic compound that features both a hydroxyamino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of amino acids. For instance, the hydroxylation of 3-methylbutanoic acid can be carried out using specific hydroxylase enzymes . Another method involves the use of chemical reagents such as sodium hypochlorite in the presence of a catalyst to introduce the hydroxyamino group .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes due to their high regioselectivity and efficiency. These processes often employ genetically engineered microorganisms such as Escherichia coli to express the necessary hydroxylase enzymes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxyamino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(Hydroxyamino)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Hydroxyamino)-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutanoic acid: Similar in structure but lacks the amino group.
3-Amino-3-methylbutanoic acid: Similar but lacks the hydroxy group.
3-Hydroxy-3-methylpentanoic acid: Similar but has an extended carbon chain
Uniqueness
3-(Hydroxyamino)-3-methylbutanoic acid is unique due to the presence of both hydroxyamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
179329-71-6 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
3-(hydroxyamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-5(2,6-9)3-4(7)8/h6,9H,3H2,1-2H3,(H,7,8) |
Clé InChI |
ZJCMQGYVNNZFFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

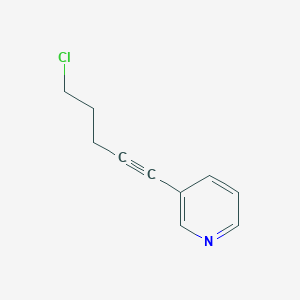
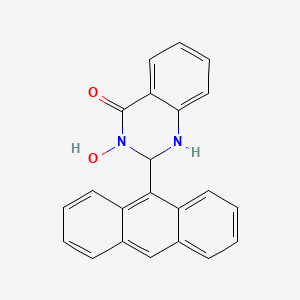
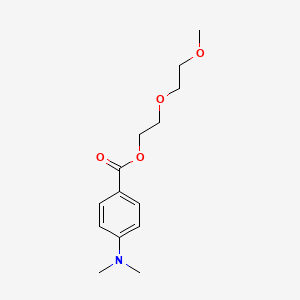
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
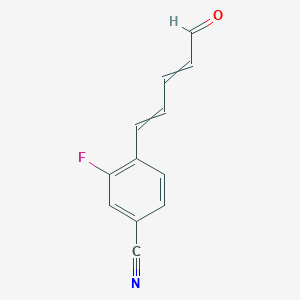

![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
